![molecular formula C15H17ClFN3O2S B180881 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- CAS No. 86798-19-8](/img/structure/B180881.png)
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- is not fully understood. However, it has been proposed that the compound may act by inhibiting specific enzymes or proteins involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- can exert various biochemical and physiological effects. These include anti-inflammatory, anti-tumor, and neuroprotective activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- in lab experiments is its high potency and selectivity. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo-. These include the identification of new targets for the compound, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent in various diseases.
In conclusion, 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- is a promising compound with potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy in various diseases.
Synthesemethoden
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- can be achieved through various methods. One such method involves the reaction between 4-chloro-2-fluoro-5-(1-methylethoxy)benzaldehyde and 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The resulting product can be further treated with thioacetic acid to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- have been extensively studied in recent years. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
CAS-Nummer |
86798-19-8 |
---|---|
Produktname |
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- |
Molekularformel |
C15H17ClFN3O2S |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
2-(4-chloro-2-fluoro-5-propan-2-yloxyphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C15H17ClFN3O2S/c1-9(2)22-13-8-12(11(17)7-10(13)16)20-14(21)18-5-3-4-6-19(18)15(20)23/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
WOCHJXWAIMNVLX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)N3CCCCN3C2=S)F)Cl |
Kanonische SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)N3CCCCN3C2=S)F)Cl |
Andere CAS-Nummern |
86798-19-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.